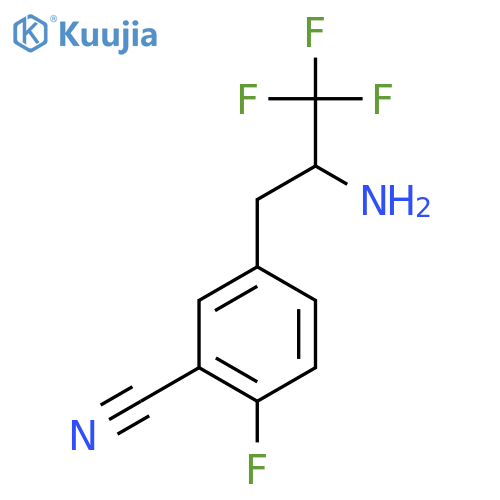Cas no 2229012-51-3 (5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile)

2229012-51-3 structure
商品名:5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile
5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile
- EN300-1964673
- 2229012-51-3
-
- インチ: 1S/C10H8F4N2/c11-8-2-1-6(3-7(8)5-15)4-9(16)10(12,13)14/h1-3,9H,4,16H2
- InChIKey: ACXSGEHZOCOZFE-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC1C=CC(=C(C#N)C=1)F)N)(F)F
計算された属性
- せいみつぶんしりょう: 232.06236091g/mol
- どういたいしつりょう: 232.06236091g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 49.8Ų
5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1964673-1g |
5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile |
2229012-51-3 | 1g |
$1229.0 | 2023-09-17 | ||
| Enamine | EN300-1964673-5g |
5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile |
2229012-51-3 | 5g |
$3562.0 | 2023-09-17 | ||
| Enamine | EN300-1964673-2.5g |
5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile |
2229012-51-3 | 2.5g |
$2408.0 | 2023-09-17 | ||
| Enamine | EN300-1964673-5.0g |
5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile |
2229012-51-3 | 5g |
$3562.0 | 2023-05-31 | ||
| Enamine | EN300-1964673-0.05g |
5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile |
2229012-51-3 | 0.05g |
$1032.0 | 2023-09-17 | ||
| Enamine | EN300-1964673-10.0g |
5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile |
2229012-51-3 | 10g |
$5283.0 | 2023-05-31 | ||
| Enamine | EN300-1964673-0.25g |
5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile |
2229012-51-3 | 0.25g |
$1131.0 | 2023-09-17 | ||
| Enamine | EN300-1964673-1.0g |
5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile |
2229012-51-3 | 1g |
$1229.0 | 2023-05-31 | ||
| Enamine | EN300-1964673-0.1g |
5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile |
2229012-51-3 | 0.1g |
$1081.0 | 2023-09-17 | ||
| Enamine | EN300-1964673-0.5g |
5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile |
2229012-51-3 | 0.5g |
$1180.0 | 2023-09-17 |
5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
2229012-51-3 (5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile) 関連製品
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
推奨される供給者
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
